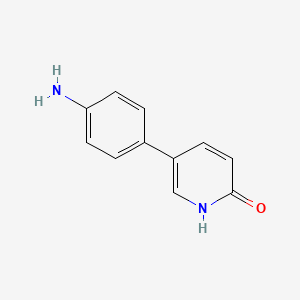![molecular formula C9H9N3O6S3 B13996257 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid CAS No. 68322-95-2](/img/structure/B13996257.png)
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple sulfanyl and carboxymethyl groups attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thioglycolic acid under controlled conditions to introduce the sulfanyl groups. This is followed by carboxymethylation using chloroacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Substituted triazine derivatives.
科学的研究の応用
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl groups can form strong bonds with metal ions, making the compound effective in chelation therapy. Additionally, the triazine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 4,6-Bis(carboxymethylsulfanyl)-5-phenyl-pyrimidin-2-ylsulfanyl-acetic acid
- 4-(4-Carboxymethylsulfanyl-benzyl)-phenylsulfanyl-acetic acid
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid
Uniqueness
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid is unique due to its triazine core, which provides distinct chemical properties compared to pyrimidine-based compounds. The presence of multiple sulfanyl and carboxymethyl groups enhances its reactivity and potential for forming complex structures .
特性
CAS番号 |
68322-95-2 |
|---|---|
分子式 |
C9H9N3O6S3 |
分子量 |
351.4 g/mol |
IUPAC名 |
2-[[4,6-bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C9H9N3O6S3/c13-4(14)1-19-7-10-8(20-2-5(15)16)12-9(11-7)21-3-6(17)18/h1-3H2,(H,13,14)(H,15,16)(H,17,18) |
InChIキー |
VXNGOCHAONEDDA-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)SC1=NC(=NC(=N1)SCC(=O)O)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)


![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)




![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)




